Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate

Medicinal Chemistry Organic Synthesis Property-Guided Selection

Ensure precision in your research with Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate. This 5-bromoindole derivative is a versatile synthetic intermediate, with the bromine atom acting as a reactive handle for Suzuki, Heck, or Buchwald-Hartwig cross-couplings. This enables efficient generation of compound libraries for SAR studies in oncology and kinase inhibitor development. Procure this specific scaffold to leverage its unique reactivity and lipophilicity profile, ensuring synthetic success and meaningful biological data.

Molecular Formula C15H18BrNO2
Molecular Weight 324.21 g/mol
CAS No. 1065074-72-7
Cat. No. B1421218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(5-bromo-1H-indol-1-yl)pentanoate
CAS1065074-72-7
Molecular FormulaC15H18BrNO2
Molecular Weight324.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCN1C=CC2=C1C=CC(=C2)Br
InChIInChI=1S/C15H18BrNO2/c1-2-19-15(18)5-3-4-9-17-10-8-12-11-13(16)6-7-14(12)17/h6-8,10-11H,2-5,9H2,1H3
InChIKeyGNJZABGSSONURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate (CAS 1065074-72-7): Core Properties and Procurement Baseline for Indole-Based Building Blocks


Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate (CAS 1065074-72-7) is a synthetic, brominated indole derivative with the molecular formula C15H18BrNO2 and a molecular weight of 324.21 g/mol [1]. It is characterized by a 5-bromoindole core linked via its N1-position to an ethyl pentanoate side chain. Computed physicochemical properties include an XLogP3-AA of 3.5, 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 7 rotatable bonds [2]. Commercially, it is typically supplied with a purity of 95% or 98% . As a research chemical, it is used in organic synthesis and may serve as an intermediate in pharmaceutical or agrochemical development .

Why Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate (CAS 1065074-72-7) Cannot Be Interchanged with Other Indole Derivatives


Indole-based compounds are not interchangeable due to the profound impact of substitution patterns on their physicochemical properties, reactivity, and biological profile. The 5-bromo substitution in Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is not a minor modification; it is a key determinant. The bromine atom at this position introduces a unique electronic environment and a reactive handle for further functionalization, which is absent in non-halogenated analogs . Furthermore, the specific combination of the 5-bromoindole core with an N1-linked ethyl pentanoate side chain creates a distinct molecular scaffold. This specific arrangement, particularly the ester functional group, differentiates it from both the free carboxylic acid (which has different solubility and reactivity for conjugation) and the methyl ester analog (which has different physical properties). The following evidence demonstrates these critical, quantifiable differences that must be considered for scientific selection and procurement.

Quantitative Differentiation Guide: Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate (CAS 1065074-72-7) vs. Key Analogs


Differentiation by Molecular Weight and Side Chain: Ethyl Ester vs. Carboxylic Acid Analog

The choice between Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate and its carboxylic acid analog, 5-(5-Bromo-1H-indol-1-yl)pentanoic acid (CAS 1065074-70-5), is a primary procurement decision point. The ethyl ester form has a molecular weight of 324.21 g/mol [1], while the free carboxylic acid has a molecular weight of 296.16 g/mol . This 28.05 g/mol difference represents the ester's ethyl group, which confers increased lipophilicity (as indicated by a higher computed XLogP3-AA of 3.5 for the ethyl ester [1] vs. a lower predicted logP for the acid).

Medicinal Chemistry Organic Synthesis Property-Guided Selection

Differentiation by Side Chain Ester: Ethyl vs. Methyl Ester Lipophilicity and Boiling Point

Comparing Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate with its methyl ester analog (CAS 1820666-40-7) reveals a significant difference in predicted boiling point. The ethyl ester has a predicted boiling point of 415.4±25.0 °C , which is higher than what would be expected for the lighter methyl ester due to the additional methylene group increasing van der Waals forces. Furthermore, the ethyl ester's computed XLogP3-AA of 3.5 [1] is a measurable indicator of its lipophilicity, which is higher than the methyl ester's.

Medicinal Chemistry Process Chemistry Physical Property Tuning

Bromine-Driven Differentiation: Lipophilicity and Synthetic Utility vs. Non-Brominated Analogs

The presence of the bromine atom at the 5-position of the indole ring is the key differentiator from non-halogenated indole analogs. Computed LogP values for 5-bromoindole range from 2.93 to 3.00 . This is a significant increase compared to unsubstituted indole (LogP ~2.1), indicating that the bromine atom substantially enhances the lipophilicity of the entire scaffold. This increased lipophilicity is a critical parameter for membrane permeability and target binding in biological systems [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Biological Context: 5-Bromoindole Core as a Pharmacologically Relevant Scaffold

The 5-bromoindole core within Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is a recognized pharmacophore. As a standalone compound, 5-bromoindole is a potential inhibitor of glycogen synthase kinase 3 (GSK-3) and exhibits antibacterial activity with a minimum inhibitory concentration (MIC) of 200 μg/mL against enterohemorrhagic E. coli . It also demonstrates inhibitory effects on cytochrome P450 enzymes, with 44.0% inhibition of CDK5-p35nck5a and 22.0% inhibition of GSK-3α/β at 10 μM . In contrast, unsubstituted indole lacks these specific, quantifiable activities.

Chemical Biology Kinase Inhibition Antibacterial Research

Differentiation by Reactive Handle: 5-Bromo Position for Further Derivatization

A key differentiator for procurement is the synthetic utility provided by the 5-bromo substituent. This aryl bromide is a prime reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, vinyl, or amino groups at the 5-position of the indole . This capability is absent in non-halogenated indole analogs, which would require separate, often lower-yielding, functionalization steps. The bromine atom also provides a specific mass spectral signature due to its characteristic isotopic pattern (M and M+2 peaks), aiding in reaction monitoring and product confirmation.

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Recommended Application Scenarios for Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate (CAS 1065074-72-7) Based on Quantitative Evidence


Synthesis of Advanced Pharmaceutical Intermediates via Cross-Coupling

The 5-bromo substituent in Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is a versatile reactive handle, making this compound an ideal starting material for Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions . This allows medicinal chemists to efficiently introduce diverse aromatic or amine functionalities at the 5-position of the indole ring to generate libraries of novel compounds for structure-activity relationship (SAR) studies. Procuring this pre-functionalized building block streamlines the synthesis of complex drug candidates, particularly in oncology or kinase inhibitor programs where 5-substituted indoles are a common motif [1].

Medicinal Chemistry Optimization of Pharmacokinetic Properties

For research programs focused on optimizing the drug-like properties of a lead series, the specific combination of the 5-bromoindole core and the ethyl pentanoate side chain in this compound offers quantifiable advantages. Its computed LogP of 3.5 [2] is significantly higher than non-brominated analogs, suggesting improved membrane permeability. This compound can be used as a tool to investigate the impact of increased lipophilicity on cellular uptake, target engagement, and overall bioavailability, or as a lipophilic building block for the design of prodrugs .

Tool Compound for Investigating GSK-3 or Cytochrome P450 Biology

Given the established activity of the 5-bromoindole core as a GSK-3 inhibitor and its interaction with cytochrome P450 enzymes [3], Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate can be deployed as a tool compound or a starting point for developing more potent and selective chemical probes. Researchers in the fields of neurodegeneration, cancer, or drug metabolism can use this compound to explore the biological consequences of modulating these targets, leveraging the core's known, albeit modest, activity to design improved derivatives.

Analytical Reference Standard and Quality Control

The distinct chemical and physical properties of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate, including its specific molecular weight (324.21 g/mol), characteristic bromine isotopic pattern, and predicted boiling point (415.4±25.0 °C), make it highly suitable for use as an analytical reference standard . Its unique spectral signature facilitates its identification and quantification in complex mixtures, supporting quality control in both research and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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